molecular formula C12H24BNO2 B3037793 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane CAS No. 608534-40-3

2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane

Cat. No.: B3037793
CAS No.: 608534-40-3
M. Wt: 225.14 g/mol
InChI Key: DDUALPSMSSZXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It is characterized by the presence of a boron atom within a six-membered ring that also includes two oxygen atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane typically involves the reaction of oct-4-en-4-ylboronic acid with a suitable diol and an amine. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the boron-containing heterocycle.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.

    Substitution: The oct-4-en-4-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include boronic acid derivatives, boron-hydride species, and substituted boron-containing heterocycles.

Scientific Research Applications

2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.

    Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Cycloocten-1-one, 8-(4-octen-4-yl): This compound shares a similar oct-4-en-4-yl group but lacks the boron-containing heterocycle.

    4-Octen-4-ylboronic acid pinacol ester: This compound contains a boron atom but has a different structural framework compared to 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane.

Uniqueness

This compound is unique due to its six-membered boron-containing ring, which imparts distinct chemical reactivity and stability

Properties

IUPAC Name

2-oct-4-en-4-yl-1,3,6,2-dioxazaborocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BNO2/c1-3-5-7-12(6-4-2)13-15-10-8-14-9-11-16-13/h7,14H,3-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUALPSMSSZXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C(=CCCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170469
Record name Tetrahydro-2-(1-propyl-1-penten-1-yl)-4H-1,3,6,2-dioxazaborocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608534-40-3
Record name Tetrahydro-2-(1-propyl-1-penten-1-yl)-4H-1,3,6,2-dioxazaborocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608534-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-(1-propyl-1-penten-1-yl)-4H-1,3,6,2-dioxazaborocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 2
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 3
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 4
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 5
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.